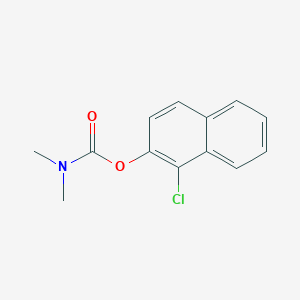

1-chloro-2-naphthyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-chloro-2-naphthyl dimethylcarbamate” is a compound that is likely to be a derivative of naphthyl dimethylcarbamate . Naphthyl dimethylcarbamate is a compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a Monoisotopic mass of 215.094635 Da .

Molecular Structure Analysis

The molecular structure of “1-chloro-2-naphthyl dimethylcarbamate” is likely to be similar to that of naphthyl dimethylcarbamate, with the addition of a chlorine atom . The molecule contains a total of 30 bond(s), including 18 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 (thio-) carbamate(s) (aromatic) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-chloro-2-naphthyl dimethylcarbamate” are likely to be similar to those of naphthyl dimethylcarbamate. Naphthyl dimethylcarbamate has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 161.1±20.4 °C .

Scientific Research Applications

Catalysis in Cross-Coupling Reactions

1-Chloro-2-naphthyl dimethylcarbamate: is utilized in nickel-catalyzed cross-coupling reactions with silylmagnesium reagents . This process is significant because it allows for the synthesis of trimethylsilyl coupled products without the need for expensive silylboranes. The kinetic studies and radical clock experiments indicate a non-radical transition state, which is crucial for understanding the reaction mechanism and improving the efficiency of these reactions.

Synthesis of Pharmaceuticals

Carbamates like 1-chloro-2-naphthyl dimethylcarbamate are important intermediates in the synthesis of pharmaceuticals . They can be used to modify pharmacokinetic properties or as prodrugs that release the active drug upon metabolism. The carbamoylation process is a key step in creating a variety of medicinal compounds.

Agrochemical Manufacturing

In the agrochemical industry, carbamates serve as precursors for the synthesis of pesticides and herbicides . The specific structure of 1-chloro-2-naphthyl dimethylcarbamate could be exploited to develop new compounds with targeted action against pests and weeds, contributing to more efficient crop protection strategies.

Material Science Applications

The introduction of carbamate groups into materials can alter their physical properties, such as thermal stability and solubility . 1-Chloro-2-naphthyl dimethylcarbamate could be used to synthesize polymers or coatings with unique characteristics suitable for specialized applications.

Protecting Groups in Organic Synthesis

Carbamates are commonly used as protecting groups for amines in organic synthesis . 1-Chloro-2-naphthyl dimethylcarbamate , in particular, could provide steric hindrance and electronic effects that are beneficial for selective reactions in complex organic molecules.

Green Chemistry

The use of 1-chloro-2-naphthyl dimethylcarbamate aligns with the principles of green chemistry, as it offers a non-phosgene route to N-alkyl carbamate synthesis . This is environmentally friendly and reduces the reliance on hazardous materials, making chemical processes safer and more sustainable.

properties

IUPAC Name |

(1-chloronaphthalen-2-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYSNGDPYWXNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-naphthyl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)